molecular formula C4H4CaF2O4 B3371198 Acetic acid, fluoro-, calcium salt CAS No. 63905-86-2

Acetic acid, fluoro-, calcium salt

Cat. No.: B3371198
CAS No.: 63905-86-2
M. Wt: 194.15 g/mol
InChI Key: AXCOBSSBNJZTEY-UHFFFAOYSA-L
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Description

Acetic acid, fluoro-, calcium salt (calcium fluoroacetate) is the calcium salt of fluoroacetic acid (CH₂FCOO⁻Ca²⁺). This compound is part of a broader class of fluorinated carboxylates, where the substitution of hydrogen with fluorine at the α-carbon significantly alters physicochemical properties. Fluoroacetic acid itself is highly acidic (pKa ~2.6), approximately 2 pKa units lower than acetic acid (pKa ~4.76), due to fluorine’s strong electron-withdrawing inductive effect . The calcium salt’s ionic nature enhances its stability and solubility in polar solvents, making it relevant in industrial and pharmaceutical contexts, though its toxicity (shared with other fluoroacetates) necessitates careful handling .

Properties

IUPAC Name

calcium;2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3FO2.Ca/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOBSSBNJZTEY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.C(C(=O)[O-])F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-49-0 (Parent)
Record name Acetic acid, fluoro-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00213552
Record name Acetic acid, fluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-86-2
Record name Acetic acid, fluoro-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, fluoro-, calcium salt typically involves the reaction of fluoroacetic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where fluoroacetic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where fluoroacetic acid is introduced to a calcium source under controlled conditions. The product is then purified through filtration and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro-, calcium salt undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different salts or free fluoroacetic acid.

    Complexation Reactions: It can form complexes with metal ions, which can alter its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve aqueous or organic solvents and controlled temperatures.

    Acid-Base Reactions: Strong acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.

    Complexation Reactions: Metal ions such as iron or copper can be used to form complexes. These reactions may require specific pH conditions and the presence of coordinating ligands.

Major Products Formed

    Substitution Reactions: Products include substituted acetic acid derivatives.

    Acid-Base Reactions: Products include different calcium salts or free fluoroacetic acid.

    Complexation Reactions: Products include metal-fluoroacetic acid complexes.

Scientific Research Applications

Acetic acid, fluoro-, calcium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluoroacetic acid derivatives.

    Biology: It is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific metabolic pathways.

    Industry: It is used in the production of various industrial chemicals and as a component in certain manufacturing processes.

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, calcium salt involves its interaction with biological molecules. The fluoro group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. This inhibition can affect various cellular processes, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Fluoroacetic Acid Salts

Calcium fluoroacetate differs from salts like sodium, potassium, and ammonium fluoroacetate in cation-specific properties:

  • Solubility: Calcium salts generally exhibit lower solubility in water compared to sodium or potassium salts.
  • Toxicity: All fluoroacetates inhibit the citric acid cycle via lethal synthesis of fluorocitrate.
  • Applications : Sodium fluoroacetate (Compound 1080) is used as a rodenticide, while calcium fluoroacetate’s applications are less documented, possibly due to handling challenges .

Comparison with Non-Fluorinated Calcium Salts

  • Acidity : Calcium fluoroacetate’s parent acid (fluoroacetic acid) is far more acidic than acetic acid (ΔpKa ≈ 2.16), leading to stronger conjugate base stabilization. In contrast, calcium acetate (Ca(CH₃COO)₂) is less reactive in acidic environments .
  • Biological Activity : Fluorine’s electronegativity enhances bioactivity. For example, fluorinated phenylacetic acid derivatives show higher antiproliferative effects on cancer cells compared to chloro or bromo analogues . This suggests calcium fluoroacetate could have unique interactions in biological systems.

Comparison with Fluorinated Calcium Compounds in Dental Studies

In a clinical study, dentifrices containing fluoro calcium phosphosilicate (a fluorinated calcium compound) reduced dental sensitivity more effectively than calcium sodium phosphosilicate or sodium fluoride. This highlights fluorine’s role in enhancing calcium-based compounds’ therapeutic efficacy, likely through improved mineral deposition or fluoride release .

Key Data and Research Findings

Table 1: Acidity and Bioactivity of Selected Compounds

Compound pKa of Parent Acid Key Application Bioactivity Note
Fluoroacetic acid ~2.6 Toxicology, synthesis Inhibits citric acid cycle
Acetic acid ~4.76 Food preservative, solvent Low toxicity
Sodium fluoroacetate ~2.6 Rodenticide (Compound 1080) High acute toxicity
Calcium acetate ~4.76 Food additive, buffer Non-toxic, GRAS status

Table 2: Clinical Efficacy of Fluorinated Calcium Compounds (Dental Study)

Compound Reduction in VAS Score (60 Days) Significance vs. Control
Fluoro calcium phosphosilicate 82% p < 0.001
Calcium sodium phosphosilicate 68% p < 0.05
Sodium fluoride 54% Baseline

Mechanistic Insights

  • Electron-Withdrawing Effects: Fluorine’s induction destabilizes the conjugate base but enhances acidity through polarization, a phenomenon critical in fluorinated drug design .
  • Hybridization Effects: Fluorine’s preference for sp³ hybridization (vs. sp² in enolates) reduces resonance stabilization, partially offsetting its inductive effects .

Biological Activity

Acetic acid, fluoro-, calcium salt, also known as calcium fluoroacetate, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C2H3CaF2O2
  • Molecular Weight : 174.1 g/mol
  • CAS Number : 63905-86-2

Calcium fluoroacetate acts primarily by inhibiting the enzyme aconitase in the citric acid cycle. This inhibition leads to a decrease in ATP production, ultimately resulting in cellular energy depletion. The presence of the fluorine atom enhances its reactivity and binding affinity to target enzymes and receptors, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that acetic acid and its salts exhibit antimicrobial activity. A study demonstrated that vinegar (which contains acetic acid) could suppress the growth of certain bacterial strains, suggesting that fluoroacetate may possess similar properties due to its acetic acid component .

Anticancer Effects

Calcium fluoroacetate has been studied for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth. For instance, a study on human colon cancer cell lines indicated that compounds related to acetic acid could influence cell survival rates and induce cell death under specific conditions .

Kidney Stone Prevention

A significant finding related to acetic acid is its role in preventing kidney stones. A study involving rats showed that oral administration of vinegar (containing 5% acetic acid) increased urinary citrate levels while reducing calcium excretion, which is critical for preventing calcium oxalate stone formation. This suggests that acetic acid may have a protective effect against nephrolithiasis through epigenetic mechanisms .

Case Studies

Study Objective Findings
Dietary Vinegar StudyInvestigate the effects of vinegar on kidney stone recurrenceIncreased citrate and decreased calcium excretion; reduced stone formation in rats
Anticancer ActivityAssess the cytotoxic effects on colon cancer cellsInduced apoptosis; significant decrease in cell survival at high concentrations

Q & A

Q. What are the standard laboratory methods for synthesizing calcium fluoroacetate?

Calcium fluoroacetate can be synthesized via neutralization reactions. A typical protocol involves:

  • Reacting calcium carbonate (CaCO₃) with fluoroacetic acid (CH₂FCOOH) in a 1:2 molar ratio under controlled temperature (40–60°C).
  • Purification via recrystallization from aqueous ethanol.
  • Confirmation of product purity through gravimetric analysis or ion chromatography .

Q. How can the solubility of calcium fluoroacetate be systematically evaluated across varying pH conditions?

  • Experimental design : Prepare buffer solutions (pH 2–12) and saturate each with calcium fluoroacetate.
  • Analysis : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify dissolved calcium ions, or measure conductivity to infer ionic dissociation.
  • Key considerations : Account for fluoride ion (F⁻) interference, which may require ion-selective electrodes for accurate measurements .

Q. What analytical techniques are suitable for verifying the chemical structure of calcium fluoroacetate?

  • Fourier-transform infrared spectroscopy (FTIR) : Identify characteristic peaks for C-F (1100–1200 cm⁻¹) and carboxylate groups (1550–1650 cm⁻¹).
  • X-ray diffraction (XRD) : Confirm crystalline structure and compare with computational models (e.g., density functional theory).
  • Elemental analysis : Validate stoichiometry via calcium and fluorine content quantification .

Advanced Research Questions

Q. How does the fluorine substituent influence the stability of calcium fluoroacetate under high-temperature conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition products (e.g., CaF₂, CO₂).
  • Key findings : The strong C-F bond enhances thermal stability compared to non-fluorinated analogs, but decomposition pathways differ due to fluoride ion release .

Q. What advanced spectroscopic methods can resolve contradictions in reported coordination geometries of calcium fluoroacetate?

  • Solid-state NMR : Use ¹⁹F and ⁴³Ca NMR to probe local coordination environments.
  • Extended X-ray absorption fine structure (EXAFS) : Analyze calcium’s coordination number and bond distances in aqueous vs. crystalline states.
  • Computational modeling : Validate experimental data with molecular dynamics simulations .

Q. How can researchers address discrepancies in thermodynamic data (e.g., enthalpy of dissolution) for calcium fluoroacetate?

  • Systematic approach :
    • Standardize experimental conditions (e.g., temperature, ionic strength).
    • Cross-validate calorimetry data with isothermal titration calorimetry (ITC).
    • Compare results with ab initio calculations to identify outliers .

Q. What strategies optimize the selective precipitation of calcium fluoroacetate from complex mixtures?

  • pH-controlled precipitation : Exploit the compound’s low solubility in neutral-to-alkaline conditions (pH 7–10).
  • Co-solvent systems : Use ethanol/water mixtures to reduce dielectric constant and enhance precipitation efficiency.
  • Ion-exchange resins : Remove competing cations (e.g., Na⁺, Mg²⁺) prior to crystallization .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, fluoro-, calcium salt
Reactant of Route 2
Acetic acid, fluoro-, calcium salt

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